N-Boc-L-Ala-NHOBn
Description
N-Boc-L-Ala-NHOBn is a protected amino acid derivative widely used in peptide synthesis. The compound features:
- N-Boc (tert-butoxycarbonyl) group: Protects the α-amine of L-alanine during solid-phase or solution-phase synthesis, preventing unwanted side reactions .
- NHOBn (benzyloxy amide) group: Stabilizes the amide bond and may serve as a temporary protecting group that can be removed via hydrogenolysis or acidic conditions. This dual-protection strategy enhances selectivity in multi-step syntheses, particularly for constructing complex peptides.
Properties
CAS No. |
79722-09-1 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-11(16-14(19)21-15(2,3)4)13(18)17-20-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChI Key |
QVPVUFXPEGJBPT-NSHDSACASA-N |
SMILES |
CC(C(=O)NOCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Isomeric SMILES |
C[C@@H](C(=O)NOCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NOCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Boc-L-NptGly-OH (N-α-t-Butyloxycarbonyl-L-neopentylglycine)
Structural Differences :
- Side chain : Neopentylglycine (bulky, branched alkyl) vs. L-alanine (methyl group).
- Functional groups : Carboxylic acid (Boc-L-NptGly-OH) vs. benzyloxy amide (N-Boc-L-Ala-NHOBn).
H-β-(3-Benzothienyl)-D-Ala-OH
Structural Differences :
- Chirality: D-alanine (non-natural enantiomer) vs. L-alanine in this compound.
- Side chain : Benzothienyl (aromatic heterocycle) vs. NHOBn (benzyloxy amide).
Reactivity :
- The benzothienyl group may participate in π-π interactions, influencing peptide folding.
- NHOBn’s benzyloxy group offers steric protection but lacks aromatic reactivity.
Boc-Ala-OH (N-Boc-L-alanine)
Structural Differences :
- Lacks the NHOBn group, featuring only a Boc-protected amine and free carboxylic acid.
N-Boc-L-alaninol
Structural Differences :
- Reduced carboxylic acid to a primary alcohol (-CH₂OH) vs. amide (NHOBn).
Key Research Findings and Trends
- Steric Effects : Bulky groups (e.g., Boc-L-NptGly-OH’s neopentyl) reduce coupling efficiency but enhance peptide stability .
- Deprotection Strategies: NHOBn’s hydrogenolysis requirement limits use in acid-sensitive contexts, whereas Boc groups are universally removable with TFA .
- Chiral Specificity: D-amino acids (e.g., H-β-(3-Benzothienyl)-D-Ala-OH) are critical for studying enzyme specificity but are synthetically challenging .
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